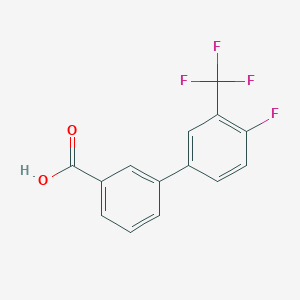

3-(4-Fluor-3-trifluormethylphenyl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, often leading to enhanced stability and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives typically involves the introduction of fluorine or trifluoromethyl groups into the benzene ring. For instance, the synthesis of related compounds has been achieved through reactions involving fluorine-containing aromatic diamines and aromatic dianhydrides , or by directed lithiation of unprotected benzoic acids followed by the introduction of various electrophiles . These methods allow for the precise incorporation of fluorine atoms at specific positions on the benzene ring, which can significantly influence the properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of one or more fluorine atoms attached to the aromatic ring, which can influence the geometry and electronic distribution of the molecule. For example, the structure of a related compound, flufenamic acid, shows that the carboxyl group and the phenyl ring bearing the carboxyl group are nearly coplanar, while the two phenyl rings are inclined with respect to each other . The introduction of fluorine atoms can also affect the hydrogen bonding patterns and the overall stability of the molecular structure.

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effect of the fluorine atoms. For example, the presence of fluorine can enhance the acidity of the carboxylic acid group, facilitating reactions such as decarboxylation or the formation of amides and esters . Additionally, the fluorinated aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can direct the introduction of new substituents into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" are likely to be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can increase the compound's thermal stability, lower its moisture absorption, and enhance its hygrothermal stability . The fluorine atoms can also affect the compound's solubility, density, and refractive index. Furthermore, the electronic properties, such as dipole moment and polarizability, can be altered, potentially making the compound suitable for applications in electronic materials or as a fluorophore in sensing applications .

Wissenschaftliche Forschungsanwendungen

C14H8F4O2 C_{14}H_{8}F_{4}O_{2} C14H8F4O2

und ein Molekulargewicht von 284,21, hat eine Vielzahl von Anwendungen in verschiedenen Forschungsbereichen .Analytische Chemie

In der analytischen Chemie dient 3-(4-Fluor-3-trifluormethylphenyl)benzoesäure als interner Standard für die Ultraspurenanalyse fluorierter aromatischer Carbonsäuren mit GC/MS-Methoden. Ihre einzigartige Struktur ermöglicht eine genaue Quantifizierung in komplexen Gemischen .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are currently unknown. This compound is a chemical reagent

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. As a benzoic acid derivative, it may interact with biological systems through hydrogen bonding and hydrophobic interactions due to its aromatic ring and carboxylic acid group .

Pharmacokinetics

Its physical properties can provide some insights :

These properties suggest that the compound is relatively non-polar and may have good membrane permeability, which could influence its absorption and distribution .

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLWZGYIIJQBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650204 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942475-06-1 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)